N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide
CAS No.: 921864-41-7
Cat. No.: VC4416736
Molecular Formula: C21H23FN2O3
Molecular Weight: 370.424
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921864-41-7 |
|---|---|
| Molecular Formula | C21H23FN2O3 |
| Molecular Weight | 370.424 |
| IUPAC Name | N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzamide |
| Standard InChI | InChI=1S/C21H23FN2O3/c1-4-10-24-17-12-16(23-19(25)14-6-5-7-15(22)11-14)8-9-18(17)27-13-21(2,3)20(24)26/h5-9,11-12H,4,10,13H2,1-3H3,(H,23,25) |
| Standard InChI Key | RSXXKFYEWCGQLL-UHFFFAOYSA-N |
| SMILES | CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)OCC(C1=O)(C)C |
Introduction
Synthesis
The synthesis of compounds with similar structures typically involves multi-step organic reactions. Key steps might include the formation of the benzoxazepine ring followed by acylation to introduce the benzamide component. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Biological Activities
While specific biological data for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)-3-fluorobenzamide is not available, compounds with similar structures have shown potential in various therapeutic areas:
-
Anticancer Activity: Some oxazepine derivatives have demonstrated cytotoxic effects against cancer cell lines.
-
Anti-inflammatory Properties: These compounds may modulate cytokine production, reducing inflammation.
-
Antimicrobial Effects: Some studies have reported efficacy against bacterial strains.
Research Findings and Future Directions
Given the lack of specific research on this compound, future studies should focus on its synthesis optimization, biological evaluation, and potential therapeutic applications. In vitro and in vivo assays would be crucial to determine its efficacy and safety.
Note:
Due to the specific nature of the query and the lack of direct information on the compound, this article synthesizes knowledge from related compounds and general principles of organic chemistry and pharmacology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume